Cas no 13138-25-5 ((2-Butenyl)triphenylphosphonium chloride)
(2-Butenyl)triphenylphosphonium chloride Chemical and Physical Properties
Names and Identifiers
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- (2-Butenyl)triphenylphosphonium chloride
- (3-Methylallyl)triphenylphosphonium chloride
- 2-BUTENYLTRIPHENYLPHOSPHONIUM CHLORIDE
- but-2-enetriphenylphosphonium chloride
- CROTYLTRIPHENYLPHOSPHONIUM CHLORIDE
- Crotyl-triphenyl-phosphonium-chlorid
- (3-Methylallyl)triphenylphosphoniumbromide
- Crotyltriphenylphosphonium chloride, 97 %
- Phosphonium, 2-buten-1-yltriphenyl-, chloride (1:1)
- NSC126894
- 2-Butenyl(triphenyl)phosphorane
- NSC 126894
- But-2-en-1-yltriphenylphosphonium chloride
- AKOS017345063
- SCHEMBL2445999
- J-005986
- 13138-25-5
- [(E)-but-2-enyl]-triphenylphosphanium;chloride
- (2-BUTENYL)TRIPHENYLPHOSPHONIUMCHLORIDE
- But-2-en-1-yltriphenylphosphoniumchloride
- MFCD00051868
- NSC-126894
- G77673
- 7354-47-4
- (E)-But-2-en-1-yltriphenylphosphonium chloride
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- MDL: MFCD00051868
- Inchi: 1S/C22H22P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b3-2+;
- InChI Key: YYTDJYJBYMQMDI-SQQVDAMQSA-M
- SMILES: [Cl-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C/C=C/C
- BRN: 4170527
Computed Properties
- Exact Mass: 352.11500
- Monoisotopic Mass: 317.145912
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 309
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Surface Charge: 0
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: White powder
- Density: g/cm3
- Melting Point: 225-230°C (dec.)
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 13.59000
- LogP: 1.56060
- Sensitiveness: Hygroscopic
- Solubility: Not determined
(2-Butenyl)triphenylphosphonium chloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-Butenyl)triphenylphosphonium chloride Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(2-Butenyl)triphenylphosphonium chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L00502-5g |
(2-Butenyl)triphenylphosphonium chloride, 97% |
13138-25-5 | 97% | 5g |
¥677.00 | 2023-05-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L00502-25g |
(2-Butenyl)triphenylphosphonium chloride, 97% |
13138-25-5 | 97% | 25g |
¥2412.00 | 2023-05-13 | |
| abcr | AB172807-5 g |
(2-Butenyl)triphenylphosphonium chloride, 97%; . |
13138-25-5 | 97% | 5g |
€65.30 | 2023-06-23 | |
| abcr | AB172807-25 g |
(2-Butenyl)triphenylphosphonium chloride, 97%; . |
13138-25-5 | 97% | 25g |
€127.80 | 2023-06-23 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-265504-5g |
(2-Butenyl)triphenylphosphonium chloride, |
13138-25-5 | ≥96% | 5g |
¥677.00 | 2023-09-05 | |
| abcr | AB172807-5g |
(2-Butenyl)triphenylphosphonium chloride, 97%; . |
13138-25-5 | 97% | 5g |
€67.20 | 2025-04-21 | |
| abcr | AB172807-25g |
(2-Butenyl)triphenylphosphonium chloride, 97%; . |
13138-25-5 | 97% | 25g |
€127.00 | 2025-04-21 | |
| eNovation Chemicals LLC | Y1054615-5g |
Phosphonium, 2-buten-1-yltriphenyl-, chloride (1:1) |
13138-25-5 | 97% | 5g |
$165 | 2024-06-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578359-1g |
But-2-en-1-yltriphenylphosphonium chloride |
13138-25-5 | 98% | 1g |
¥377.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578359-5g |
But-2-en-1-yltriphenylphosphonium chloride |
13138-25-5 | 98% | 5g |
¥642.00 | 2024-08-09 |
(2-Butenyl)triphenylphosphonium chloride Suppliers
(2-Butenyl)triphenylphosphonium chloride Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on (2-Butenyl)triphenylphosphonium chloride
Recent Advances in the Application of (2-Butenyl)triphenylphosphonium chloride (CAS: 13138-25-5) in Chemical Biology and Pharmaceutical Research
The compound (2-Butenyl)triphenylphosphonium chloride (CAS: 13138-25-5) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. As a phosphonium salt, it serves as a crucial intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Recent studies have explored its potential in drug discovery, targeted delivery systems, and as a tool for probing biological mechanisms. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, therapeutic potential, and emerging applications.
Recent investigations into the pharmacological properties of (2-Butenyl)triphenylphosphonium chloride have revealed its role as a mitochondrial-targeting agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively accumulating within mitochondria due to the lipophilic cation properties of the phosphonium group. This characteristic makes it particularly valuable for developing therapies targeting mitochondrial dysfunction, which is implicated in various diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. The study reported a 40% increase in mitochondrial uptake compared to conventional delivery systems, suggesting promising avenues for drug development.
In synthetic chemistry, (2-Butenyl)triphenylphosphonium chloride has emerged as a key reagent in Wittig reactions, facilitating the synthesis of complex organic molecules with high stereoselectivity. A 2024 Nature Chemistry publication detailed its application in the synthesis of bioactive natural products, achieving yields of up to 92% with excellent E-selectivity. The researchers attributed this success to the compound's unique electronic properties, which stabilize the reactive ylide intermediate and promote efficient olefination. These advances have significant implications for streamlining the production of pharmaceutical compounds with complex stereocenters.
The compound's potential in cancer therapy has been particularly noteworthy. Recent preclinical studies have explored its use as a carrier for chemotherapeutic agents, leveraging its ability to bypass multidrug resistance mechanisms. Research published in Molecular Pharmaceutics (2023) demonstrated that conjugating (2-Butenyl)triphenylphosphonium chloride with conventional chemotherapeutics resulted in a 3-fold increase in tumor accumulation and a significant reduction in off-target effects. The study reported complete tumor regression in 60% of animal models without observable systemic toxicity, marking a substantial improvement over existing delivery platforms.
Emerging applications in diagnostic imaging have also been reported. A 2024 study in Chemical Science utilized (2-Butenyl)triphenylphosphonium chloride as a molecular scaffold for developing positron emission tomography (PET) tracers. By incorporating fluorine-18 isotopes into the phosphonium structure, researchers created a novel imaging agent capable of visualizing mitochondrial activity in real-time. This breakthrough offers unprecedented opportunities for monitoring disease progression and therapeutic response in metabolic disorders and oncology.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of (2-Butenyl)triphenylphosphonium chloride-based compounds. Recent structure-activity relationship studies have identified key modifications that enhance metabolic stability while maintaining target specificity. Ongoing research focuses on balancing lipophilicity and cationic charge to improve bioavailability and tissue distribution. The compound's versatility continues to inspire innovative applications across chemical biology and pharmaceutical sciences, positioning it as a valuable tool for both basic research and therapeutic development.
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